4-Acetylphenyl 2,4-dichlorobenzoate
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Overview
Description
4-Acetylphenyl 2,4-dichlorobenzoate is an organic compound that combines the structural features of acetophenone and dichlorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-acetylphenol with 2,4-dichlorobenzoic acid. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions, usually around 0°C, followed by stirring for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms in the dichlorobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-(1-hydroxyethyl)phenyl 2,4-dichlorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Acetylphenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, fungicides, and other organic chemicals.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the dichlorobenzoate moiety can enhance its lipophilicity and membrane permeability. These properties make it a potential candidate for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Acetylphenyl 2,4-dichlorobenzoate is unique due to the presence of both an acetyl group and a dichlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H10Cl2O3 |
---|---|
Molecular Weight |
309.1 g/mol |
IUPAC Name |
(4-acetylphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)10-2-5-12(6-3-10)20-15(19)13-7-4-11(16)8-14(13)17/h2-8H,1H3 |
InChI Key |
FDSVPQHFCDZSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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